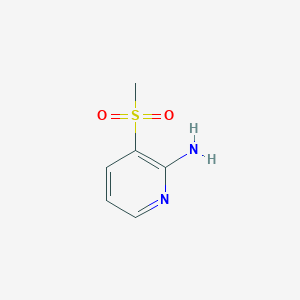

2-Pyridinamine, 3-(methylsulfonyl)-

Overview

Description

“2-Pyridinamine, 3-(methylsulfonyl)-” is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 and is typically stored in a dark place under an inert atmosphere at room temperature .

Synthesis Analysis

While specific synthesis methods for “2-Pyridinamine, 3-(methylsulfonyl)-” were not found, pyridinium salts, which are structurally similar, have been synthesized and studied extensively . These compounds have been used in a wide range of research topics due to their diverse pharmacological activities .Molecular Structure Analysis

The InChI code for “2-Pyridinamine, 3-(methylsulfonyl)-” is 1S/C6H8N2O2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“2-Pyridinamine, 3-(methylsulfonyl)-” is a solid at room temperature . The compound should be stored in a dark place under an inert atmosphere .Scientific Research Applications

Structural Characterization of Metal Complexes

Research by Sousa et al. (2001) delves into the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the isolation of products not leading to the expected Schiff base but instead to different complexes containing the tridentate and monoanionic ligand. These complexes were characterized by elemental analyses, magnetic measurements, IR, mass spectrometry, and, for Zn, 1H NMR spectroscopy, showcasing the versatility of 2-pyridinamine derivatives in forming metal complexes (Sousa et al., 2001).

Computational Structural Study

Mphahlele and Maluleka (2021) conducted a combined experimental and computational structural study on N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide. This work utilized density functional theory (DFT) calculations to compare optimized structural parameters with X-ray structures, illustrating the compound's potential for detailed structural analysis (Mphahlele & Maluleka, 2021).

Synthesis and Antinociceptive Activity

Buolamwini and Knaus (1993) explored the synthesis and antinociceptive activity of 1-methylpiperidylidene-2-(pyridyl)sulfonamides and related dihydropyridyl analogs, highlighting the compound's relevance in medicinal chemistry and pharmaceutical applications. Their findings underscore the compound's utility in synthesizing derivatives with potential therapeutic uses (Buolamwini & Knaus, 1993).

Green Metric Evaluation of Synthesis Processes

Gilbile et al. (2017) focused on the green metric evaluation of synthesizing 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, emphasizing the importance of environmentally friendly synthesis processes. Their research provides insights into optimizing synthesis routes for efficiency and minimal environmental impact (Gilbile et al., 2017).

Safety and Hazards

Future Directions

While specific future directions for “2-Pyridinamine, 3-(methylsulfonyl)-” were not found, research on structurally similar pyridinium salts has been extensive, with applications in various fields such as materials science and biological issues related to gene delivery . This suggests potential future research directions for “2-Pyridinamine, 3-(methylsulfonyl)-”.

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likeCyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators, making it a key enzyme in the arachidonic acid cascade .

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that this compound may interact with its targets and cause changes at the molecular level . For instance, some compounds inhibit the COX enzyme, reducing inflammation, pain, and fever caused by prostaglandins .

Biochemical Pathways

Given the potential cox inhibition, it can be inferred that the compound may affect thearachidonic acid cascade , leading to a decrease in the production of inflammatory mediators .

Result of Action

Based on the potential cox inhibition, it can be inferred that the compound may lead to a decrease in the production of inflammatory mediators, potentially reducing inflammation, pain, and fever .

Biochemical Analysis

Biochemical Properties

It is known that this compound has a molecular weight of 172.21 .

Cellular Effects

It is known that this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions .

Dosage Effects in Animal Models

The effects of different dosages of 3-(Methylsulfonyl)pyridin-2-amine in animal models have not been extensively studied .

Metabolic Pathways

It is known that this compound can potentially interact with various enzymes or cofactors .

Properties

IUPAC Name |

3-methylsulfonylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDDWPNJZHWSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(4-((4-fluorophenyl)thio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2874846.png)

![(E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2874854.png)

![4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874855.png)

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2874861.png)

![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2874866.png)